2-[fluoro(trifluoromethoxy)methyl]-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[fluoro(trifluoromethoxy)methyl]-1H-benzimidazole is a chemical compound with the molecular formula C9H6F4N2O
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[fluoro(trifluoromethoxy)methyl]-1H-benzimidazole typically involves the introduction of the trifluoromethoxy group into the benzimidazole structure. One common method involves the reaction of a benzimidazole precursor with a trifluoromethoxy-containing reagent under specific conditions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and use in research settings. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.
Analyse Chemischer Reaktionen
Types of Reactions
2-[fluoro(trifluoromethoxy)methyl]-1H-benzimidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic substitution reactions are common, where the trifluoromethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted benzimidazoles with different functional groups.
Wissenschaftliche Forschungsanwendungen
2-[fluoro(trifluoromethoxy)methyl]-1H-benzimidazole has several applications in scientific research:
Biology: The compound’s unique properties make it useful in studying biological systems, particularly in the context of enzyme inhibition and receptor binding.
Medicine: Research into its potential therapeutic applications is ongoing, with studies exploring its use as an antiviral, antibacterial, and anticancer agent.
Wirkmechanismus
The mechanism of action of 2-[fluoro(trifluoromethoxy)methyl]-1H-benzimidazole involves its interaction with specific molecular targets. The trifluoromethoxy group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-fluoro-1H-benzimidazole
- 6,7-difluoro-1-methyl-1H-benzimidazole
- 3-fluoro-4-(trifluoromethoxy)benzaldehyde
Uniqueness
Compared to similar compounds, 2-[fluoro(trifluoromethoxy)methyl]-1H-benzimidazole is unique due to its specific trifluoromethoxy substitution, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring high stability and specific reactivity .
Eigenschaften
Molekularformel |
C9H6F4N2O |
---|---|
Molekulargewicht |
234.15 g/mol |
IUPAC-Name |
2-[fluoro(trifluoromethoxy)methyl]-1H-benzimidazole |
InChI |
InChI=1S/C9H6F4N2O/c10-7(16-9(11,12)13)8-14-5-3-1-2-4-6(5)15-8/h1-4,7H,(H,14,15) |
InChI-Schlüssel |
WODXDGLRIWEHDA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)NC(=N2)C(OC(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.